molecular formula C8H7ClN2O B1489322 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190315-07-1

5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1489322
M. Wt: 182.61 g/mol
InChI Key: LPOXALJAFJSYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C8H7ClN2O . It is a halogenated heterocycle .


Molecular Structure Analysis

The molecular structure of 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES string COc1c(Cl)cnc2[nH]ccc12 .


Physical And Chemical Properties Analysis

5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a solid . Its molecular weight is 182.61 . The compound’s InChI key is WMZGULOGDLMSBF-UHFFFAOYSA-N .

Scientific Research Applications

  • Methods of Application or Experimental Procedures : The compound was synthesized and its inhibitory activity against FGFR was evaluated. Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity .

  • Results or Outcomes : The compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, it also significantly inhibited the migration and invasion of 4T1 cells . The IC50 values of 4h against FGFR1, 2, 3, and 4 were 7, 9, 25 and 712 nM, respectively .

Future Directions

1H-pyrrolo[2,3-b]pyridine derivatives, including 5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, could be further explored for their potential in cancer therapy, given their potent activities against FGFR1, 2, and 3 .

properties

IUPAC Name

5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOXALJAFJSYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.